molecular formula C17H17N3O5 B5733843 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid

5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid

Cat. No. B5733843
M. Wt: 343.33 g/mol
InChI Key: JFAMOVDCBZAKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid, also known as CPB, is a chemical compound that has been extensively studied in scientific research. CPB is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potential therapeutic effects in various diseases. The purpose of

Mechanism of Action

The mechanism of action of 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor-kappa B (NF-κB) signaling. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid reduces the production of prostaglandins, leading to its anti-inflammatory effects. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. By downregulating NF-κB signaling, 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid may further reduce inflammation.
Biochemical and Physiological Effects:
5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid inhibits the growth of cancer cells and induces apoptosis. 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid has a number of advantages for lab experiments. It is relatively easy to synthesize and has good stability. Additionally, 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid has been extensively studied, with a large body of literature available on its properties and potential therapeutic effects. However, there are also some limitations to using 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid in lab experiments. 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are a number of future directions for research on 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid. One area of research is the development of 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid and its potential therapeutic effects in various diseases. Finally, 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid may have potential as a drug delivery vehicle, as it has been shown to be able to penetrate the blood-brain barrier and target cancer cells.

Synthesis Methods

The synthesis of 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid involves the reaction of 2-[(3-pyridinylmethyl)amino]benzoic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid. This synthesis method has been optimized to provide high yields of 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid with good purity.

Scientific Research Applications

5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid has anti-inflammatory effects, which may be useful in treating inflammatory diseases such as rheumatoid arthritis. 5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

5-(3-carboxypropanoylamino)-2-(pyridin-3-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c21-15(5-6-16(22)23)20-12-3-4-14(13(8-12)17(24)25)19-10-11-2-1-7-18-9-11/h1-4,7-9,19H,5-6,10H2,(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAMOVDCBZAKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)NC(=O)CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxypropanoylamino)-2-(pyridin-3-ylmethylamino)benzoic acid

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